Benzyl N-[Tris[2-(ethoxycarbonyl)ethoxymethyl]methyl]carbamate
Description
Properties
IUPAC Name |
ethyl 3-[3-(3-ethoxy-3-oxopropoxy)-2-[(3-ethoxy-3-oxopropoxy)methyl]-2-(phenylmethoxycarbonylamino)propoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO11/c1-4-36-23(29)12-15-33-19-27(20-34-16-13-24(30)37-5-2,21-35-17-14-25(31)38-6-3)28-26(32)39-18-22-10-8-7-9-11-22/h7-11H,4-6,12-21H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGQUJMKWXZXSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOCC(COCCC(=O)OCC)(COCCC(=O)OCC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Carbamate Core
The synthesis begins with tris(hydroxymethyl)methylamine, which is protected as the benzyl carbamate using benzyl chloroformate (Cbz-Cl) under basic conditions:
Etherification with Ethyl 2-Bromoacetate
The hydroxymethyl groups are converted to ethoxycarbonyl ethoxymethyl branches via Williamson ether synthesis:
- Reagents : Ethyl 2-bromoacetate, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
- Conditions : 60–80°C, 12–24 hours.
- Yield : ~70–85% after purification by silica gel chromatography.
Table 1: Optimization of Etherification Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 70°C | Maximizes rate |
| Solvent | DMF | Enhances solubility |
| Base | K₂CO₃ | Mild, non-nucleophilic |
Alternative Route via Sequential Alkylation
Reductive Amination Approach
A tris(2-(ethoxycarbonyl)ethoxymethyl)methylamine intermediate is synthesized first, followed by Cbz protection:
- Alkylation of Methylamine :
Challenges and Mitigation
- Steric Hindrance : Bulky trisubstitution slows reaction kinetics. Solutions include prolonged reaction times (24–48 hours) and elevated temperatures (80–100°C).
- Ester Hydrolysis : Ethyl esters are sensitive to strong bases. Use of anhydrous solvents and neutral pH conditions is critical.
Catalytic Methods and Recent Advances
Palladium-Catalyzed Coupling
A patent (CN85109417A) describes the use of palladium catalysts for efficient carbamate formation under mild conditions:
Solid-Phase Synthesis
For combinatorial applications, the compound has been synthesized on Merrifield resin using CO₂ as a linker:
- Resin Activation : CO₂ bubbling in DMF with Cs₂CO₃ and TBAI.
- Stepwise Assembly : Sequential addition of ethyl 2-bromoacetate and Cbz-protected amine.
- Cleavage : Trifluoroacetic acid (TFA) yields the free carbamate.
Table 2: Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Etherification | 78 | 95 | High |
| Reductive Amination | 65 | 90 | Moderate |
| Palladium-Catalyzed | 82 | 97 | Low |
Characterization and Quality Control
Spectroscopic Data
Purity Optimization
- Recrystallization : Ethyl acetate/hexane (1:3) removes residual reactants.
- HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 min.
Industrial-Scale Considerations
- Cost Drivers : Ethyl 2-bromoacetate and palladium catalysts contribute >60% of raw material costs.
- Green Chemistry : Substitution of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[Tris[2-(ethoxycarbonyl)ethoxymethyl]methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Triethylamine as a base in an aprotic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or thiocarbamates.
Scientific Research Applications
Benzyl N-[Tris[2-(ethoxycarbonyl)ethoxymethyl]methyl]carbamate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a protecting group for amines.
Biology: In the study of enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl N-[Tris[2-(ethoxycarbonyl)ethoxymethyl]methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. The ethoxycarbonyl and ethoxymethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Benzyl Carbamates
Key Observations :
- Lipophilicity : Compounds with alkyl or aromatic substituents (e.g., diethylcarbamoyl in , methoxyphenyl in ) exhibit higher lipophilicity compared to those with polar groups (e.g., hydroxyethoxy in ). The target compound’s ethoxycarbonyl groups may confer moderate lipophilicity, balancing solubility and membrane permeability.
Stability and Reactivity
- Ester Hydrolysis : Ethoxycarbonyl groups (as in the target compound) are prone to hydrolysis under acidic or basic conditions, unlike stable amide bonds in or ethers in . This reactivity could be leveraged for controlled release in prodrug designs.
- Boron-Containing Analogs : The dioxaborolane group in enhances stability in cross-coupling reactions, contrasting with the target compound’s ester-based functionality.
Biological Activity
Benzyl N-[Tris[2-(ethoxycarbonyl)ethoxymethyl]methyl]carbamate is a complex organic compound that has attracted interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C27H41N O11
- Molecular Weight : 555.61 g/mol
- Functional Groups : The compound features multiple functional groups, including carbamate and ethoxycarbonyl moieties, which contribute to its biological properties.
- Predicted Boiling Point : Approximately 634.2 °C, indicating stability at elevated temperatures.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the carbamate structure through the reaction of benzyl amine with ethoxycarbonyl derivatives. The detailed synthetic pathway is crucial for understanding the compound's reactivity and potential applications in pharmaceuticals and materials science.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic effects.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, N-substituted carbazoles were evaluated for their ability to inhibit tumor cell lines such as HEP 2 and Ehrlich’s Ascites Carcinoma (EAC) cells. The presence of electron-donating groups in these compounds enhances their basicity and biological activity .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes related to tumor progression.
- Signal Transduction Modulation : The compound may affect signaling pathways involved in cell proliferation and apoptosis, particularly through the modulation of STAT proteins, which are linked to tumorigenesis .
Study 1: Antitumor Efficacy
A study conducted on A549 cell lines demonstrated that certain N-substituted derivatives exhibited notable anticancer activity. Specifically, compounds with specific substitutions at the para-position showed enhanced efficacy against cancer cells. This suggests that structural modifications can significantly impact the biological activity of similar compounds, including this compound .
Study 2: Neuroprotective Effects
Another area of research has focused on the neuroprotective effects of carbamate derivatives. Compounds with bulky substituents at the N-position displayed significant neuroprotective activity against glutamate-induced cell injury. This highlights the potential for this compound in neuroprotection, possibly through antioxidative mechanisms .
Summary of Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
